molecular formula C13H17NO3 B2482183 N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide CAS No. 1612190-42-7

N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide

Cat. No.: B2482183
CAS No.: 1612190-42-7
M. Wt: 235.283
InChI Key: DLKOCWGUQPKFKP-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide is an organic compound with a complex structure that includes a hydroxy group, a phenoxy group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide typically involves the reaction of 3-methylphenol with epichlorohydrin to form 3-(3-methylphenoxy)propan-1-ol. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-phenoxypropyl acrylate
  • 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-propenamide

Uniqueness

N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

N-[2-hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-13(16)14-8-11(15)9-17-12-6-4-5-10(2)7-12/h3-7,11,15H,1,8-9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKOCWGUQPKFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNC(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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